N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an indolin-2-one, a thiazole, and a dihydropyridine . These groups are common in many bioactive molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the overall 3D structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific functional groups. For example, the indolin-2-one group might undergo reactions with nucleophiles, while the thiazole group might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the types of functional groups it contains .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-9-13-5-2-3-7-16(13)24(12)17(25)10-14-11-28-20(22-14)23-19(27)15-6-4-8-21-18(15)26/h2-8,11-12H,9-10H2,1H3,(H,21,26)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTIRCITDJOUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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